tert-butyl 4-amino-3-bromobenzoate

Description

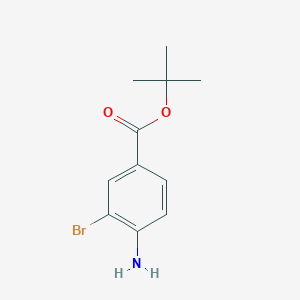

tert-Butyl 4-amino-3-bromobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with an amino group at the para position (C4), a bromine atom at the meta position (C3), and a tert-butyl ester group at the carboxylate position. The tert-butyl group confers steric bulk, which may enhance stability against hydrolysis compared to smaller esters like methyl or ethyl . While direct data on its physical properties (e.g., melting point) are unavailable in the provided evidence, analogs such as methyl 4-amino-3-bromobenzoate (melting point: 104–108°C) suggest that the tert-butyl variant may exhibit lower melting points due to reduced crystal packing efficiency .

Properties

IUPAC Name |

tert-butyl 4-amino-3-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSMQUMTNBKLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065101-49-6 | |

| Record name | tert-butyl 4-amino-3-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of tert-butyl 4-amino-3-bromobenzoate typically begins with tert-butyl 4-nitrobenzoate.

Reduction: The nitro group is reduced to an amino group using a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere. The reaction is carried out in methanol (MeOH) as the solvent.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-amino-3-bromobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The amino group can be further reduced to form derivatives with different functional groups.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-amino-3-bromobenzoate serves as an intermediate in organic synthesis , facilitating the development of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, making it a versatile building block in synthetic chemistry.

Drug Development

This compound is increasingly recognized for its potential in drug development, particularly in synthesizing anticancer and antiviral agents. Its structural attributes enable it to modulate biological activity effectively, making it a candidate for targeting specific metabolic pathways .

Bioconjugation

In biological research, this compound can be utilized in bioconjugation reactions . It allows for the attachment of biomolecules to surfaces or other biomolecules, enhancing the functionality of therapeutic agents .

Catalysis

As a ligand in catalytic reactions, this compound enhances both the efficiency and selectivity of catalysts used in organic transformations. Its unique structure provides a platform for developing novel catalytic systems.

Case Study 1: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. In vitro assays demonstrated that this compound inhibited cell proliferation significantly, suggesting its potential as an anticancer agent.

Case Study 2: Thyroid Hormone Disruption

In a high-throughput screening approach, this compound was identified as a possible inhibitor of thyroperoxidase (TPO), an enzyme critical for thyroid hormone synthesis. The inhibition of TPO can lead to decreased thyroid hormone levels, highlighting its implications for endocrine function .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tert-butyl 4-bromobenzoate | Lacks amino group | Limited enzyme inhibition compared to this compound |

| Tert-butyl 3-methylbenzoate | Lacks bromine atom at the 4-position | Different receptor interactions |

| Methyl 4-bromo-3-methylbenzoate | Contains a methyl ester group | Lower enzyme inhibition potency |

The unique substitution pattern of this compound contributes to its distinct biological activity compared to its analogs .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-bromobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-amino-3-bromobenzoate (CAS 106896-49-5)

- Structure : Differs only in the ester group (methyl vs. tert-butyl).

- Properties : Higher melting point (104–108°C) due to smaller ester group enabling tighter molecular packing.

- Reactivity : The methyl ester is more prone to hydrolysis under basic conditions, whereas the tert-butyl group offers enhanced steric protection .

Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate (CAS 175137-03-8)

- Structure : Thiophene ring replaces benzene; tert-butyl is on the thiophene rather than the ester.

- Properties : Lower melting point (94–95°C), attributed to reduced aromatic stability of thiophene versus benzene.

3-(Methylaminocarbonyl)phenylboronic Acid (CAS 832695-88-2)

- Structure: Boronic acid replaces bromine and ester; includes a methylaminocarbonyl group.

- Reactivity: Boronic acid enables Suzuki-Miyaura couplings, whereas bromine in tert-butyl 4-amino-3-bromobenzoate may participate in Ullmann or Buchwald-Hartwig reactions.

- Purity : >97.0% (HPLC), comparable to tert-butyl analogs in reagent-grade applications .

Physicochemical and Economic Comparison

| Compound Name | CAS Number | Melting Point (°C) | Purity | Price (JPY) | Key Features |

|---|---|---|---|---|---|

| Methyl 4-amino-3-bromobenzoate | 106896-49-5 | 104–108 | N/A | 7,700 | Smaller ester, higher reactivity |

| tert-Butyl 4-bromobutanoate | Not provided | Not available | N/A | N/A | Aliphatic bromoester |

| Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate | 175137-03-8 | 94–95 | 97% | 28,300 | Heterocyclic scaffold |

| 3-(Methylaminocarbonyl)phenylboronic acid | 832695-88-2 | Not available | >97.0% (HPLC) | 10,500 | Cross-coupling reagent |

Q & A

Q. Q. Can tert-butyl 4-amino-3-bromobenzoate serve as a precursor for heterocyclic compounds?

- Example : React with thiourea under basic conditions to form benzothiazoles. Confirm cyclization via loss of HBr (monitored by gas evolution) and IR absorption for C=N bonds (~1650 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.